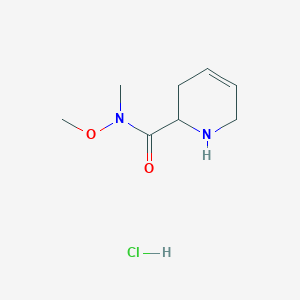
2,5-Dibromo-3-fluorobenzyl bromide
Vue d'ensemble
Description
2,5-Dibromo-3-fluorobenzyl bromide (2,5-DBFB) is a synthetic halogenated compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid that is insoluble in water but soluble in organic solvents. 2,5-DBFB is a versatile reagent that can be used in various organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of various polymers and as a catalyst in various reactions. The compound has a number of biochemical and physiological effects, and its use has both advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
2,5-Dibromo-3-fluorobenzyl bromide has a variety of scientific research applications. It has been used as a catalyst in various organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of various polymers. In addition, 2,5-Dibromo-3-fluorobenzyl bromide has been used in the synthesis of a variety of fluorinated compounds and as a reagent in the synthesis of other halogenated compounds.
Mécanisme D'action
2,5-Dibromo-3-fluorobenzyl bromide is an electrophilic reagent, which means it reacts with nucleophiles to form covalent bonds. The reaction of 2,5-Dibromo-3-fluorobenzyl bromide with nucleophiles is facilitated by the presence of an acid, such as hydrochloric acid or sulfuric acid. The reaction of 2,5-Dibromo-3-fluorobenzyl bromide with nucleophiles produces a variety of products, including halogenated compounds, fluorinated compounds, and other organic compounds.
Biochemical and Physiological Effects
2,5-Dibromo-3-fluorobenzyl bromide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 2,5-Dibromo-3-fluorobenzyl bromide has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dibromo-3-fluorobenzyl bromide is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain and is soluble in organic solvents, making it easy to use in laboratory experiments. However, it is important to note that 2,5-Dibromo-3-fluorobenzyl bromide is toxic and should be handled with care. In addition, it is important to note that 2,5-Dibromo-3-fluorobenzyl bromide can react with nucleophiles in the presence of an acid, which can lead to the formation of unwanted byproducts.
Orientations Futures
There are a number of potential future directions for the use of 2,5-Dibromo-3-fluorobenzyl bromide. It could be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of polymers, fluorinated compounds, and other halogenated compounds. In addition, further research could be conducted to determine the biochemical and physiological effects of 2,5-Dibromo-3-fluorobenzyl bromide and to explore its potential applications in medicine and other fields. Finally, research could be conducted to determine the most efficient and safe methods for the synthesis and use of 2,5-Dibromo-3-fluorobenzyl bromide in laboratory experiments.
Propriétés
IUPAC Name |
2,5-dibromo-1-(bromomethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F/c8-3-4-1-5(9)2-6(11)7(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOQAXGHVJZIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-fluorobenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-3-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1411171.png)


![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(dimethylamino)methylidene]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1411178.png)

![8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1411181.png)





![6-ethoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B1411192.png)